H-DL-Ser(tBu)-OMe.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Ser(tBu)-OMe.HCl, also known as tert-butyl ester of serine methyl ester hydrochloride, is a derivative of the amino acid serine. This compound is often used in peptide synthesis and serves as a building block for more complex molecules. The presence of the tert-butyl group provides steric protection, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Ser(tBu)-OMe.HCl typically involves the protection of the hydroxyl group of serine with a tert-butyl group, followed by esterification of the carboxyl group with methanol. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
H-DL-Ser(tBu)-OMe.HCl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of serine aldehyde or ketone derivatives.
Reduction: Formation of serine alcohol derivatives.
Substitution: Formation of various serine derivatives with different protective groups.
Scientific Research Applications
H-DL-Ser(tBu)-OMe.HCl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-DL-Ser(tBu)-OMe.HCl involves its role as a protected amino acid derivative. The tert-butyl group provides steric protection, preventing unwanted side reactions during peptide synthesis. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or compounds being synthesized.
Comparison with Similar Compounds
H-DL-Ser(tBu)-OMe.HCl can be compared with other protected amino acid derivatives such as:
H-DL-Ser(Bzl)-OMe.HCl: Benzyl ester of serine methyl ester hydrochloride.
H-DL-Ser(Trt)-OMe.HCl: Trityl ester of serine methyl ester hydrochloride.
H-DL-Ser(Fmoc)-OMe.HCl: Fluorenylmethyloxycarbonyl ester of serine methyl ester hydrochloride.
Uniqueness
The tert-butyl group in this compound provides a unique combination of steric protection and ease of removal under mild acidic conditions, making it particularly useful in peptide synthesis. This distinguishes it from other protected serine derivatives that may require harsher conditions for deprotection.
Properties
IUPAC Name |
methyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIABNBULSRKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.